![molecular formula C16H13I2NO B14220164 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole CAS No. 832691-19-7](/img/structure/B14220164.png)
3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: is a synthetic organic compound that belongs to the carbazole family. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The compound features a tricyclic aromatic ring system with two iodine atoms and a prop-1-en-1-yloxy methyl group attached to the nitrogen atom of the carbazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole typically involves the iodination of 9H-carbazole followed by the introduction of the prop-1-en-1-yloxy methyl group. One common method includes:
Iodination: The carbazole is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce iodine atoms at the 3 and 6 positions.
Alkylation: The iodinated carbazole is then reacted with prop-1-en-1-yl chloride in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like recrystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-en-1-yloxy methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the iodine atoms can yield deiodinated carbazole derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deiodinated carbazole derivatives.
Substitution: Carbazole derivatives with various functional groups replacing the iodine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, carbazole derivatives have been studied for their potential as anticancer agents, antimicrobial agents, and enzyme inhibitors. The presence of iodine atoms in the compound can enhance its biological activity and facilitate imaging studies.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. The ability to modify the carbazole core structure allows for the design of molecules with specific biological activities.
Industry: In the materials science industry, carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices
Wirkmechanismus
The mechanism of action of 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The iodine atoms can facilitate binding to these targets, enhancing the compound’s efficacy. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices.
Vergleich Mit ähnlichen Verbindungen
3,6-Dibromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: Similar structure but with bromine atoms instead of iodine.
3,6-Dichloro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: Similar structure but with chlorine atoms instead of iodine.
3,6-Diiodo-9H-carbazole: Lacks the prop-1-en-1-yloxy methyl group.
Uniqueness: The presence of iodine atoms in 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole provides unique reactivity and electronic properties compared to its bromine and chlorine analogs
Eigenschaften
CAS-Nummer |
832691-19-7 |
|---|---|
Molekularformel |
C16H13I2NO |
Molekulargewicht |
489.09 g/mol |
IUPAC-Name |
3,6-diiodo-9-(prop-1-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H13I2NO/c1-2-7-20-10-19-15-5-3-11(17)8-13(15)14-9-12(18)4-6-16(14)19/h2-9H,10H2,1H3 |
InChI-Schlüssel |
WAHZJXAJCWDGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=COCN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



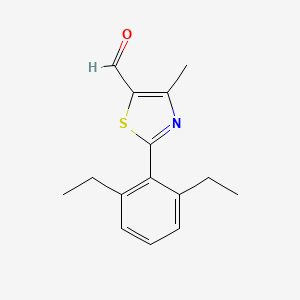
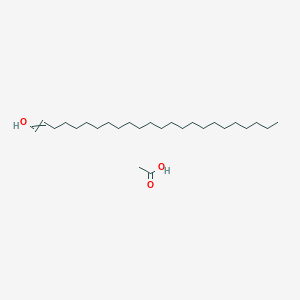
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
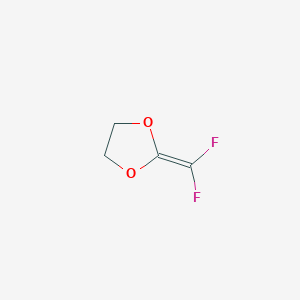
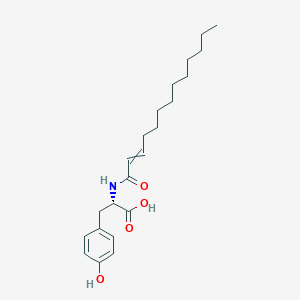
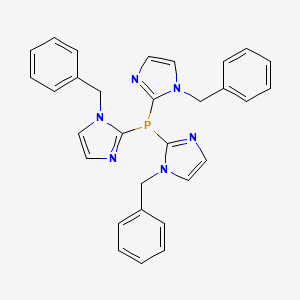
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)
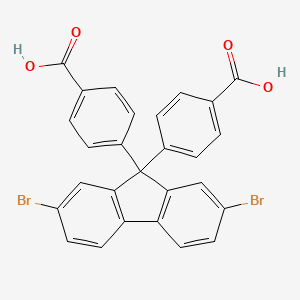
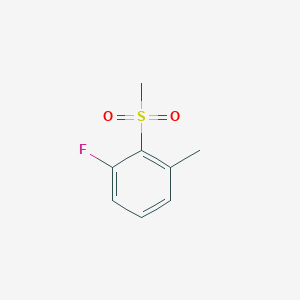
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)

